
Tetradecyl 2,3-bis(dodecyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl 2,3-bis(dodecyloxy)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction can be represented as follows:
Carboxylic Acid+Alcohol→Ester+Water
In this case, the carboxylic acid and alcohol used are specific to the desired ester. The reaction is usually catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and may include continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
Tetradecyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids or bases.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst (e.g., HCl) and excess water.
Basic Hydrolysis (Saponification): Uses a strong base (e.g., NaOH) and produces a carboxylate salt and alcohol.
Reduction: Typically involves LiAlH4 in an anhydrous solvent.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Transesterification: Produces a new ester and alcohol.
Reduction: Produces the corresponding alcohols.
科学的研究の応用
Tetradecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential effects on cell membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
作用機序
The mechanism of action of Tetradecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its interaction with lipid membranes. Its long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Similar Compounds
- Dodecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Octadecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Tetradecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring membrane interaction .
特性
CAS番号 |
64713-53-7 |
|---|---|
分子式 |
C41H82O4 |
分子量 |
639.1 g/mol |
IUPAC名 |
tetradecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C41H82O4/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-45-41(42)40(44-37-34-31-28-25-21-18-15-12-9-6-3)39-43-36-33-30-27-24-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChIキー |
FDAKDKSZAWNFEY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


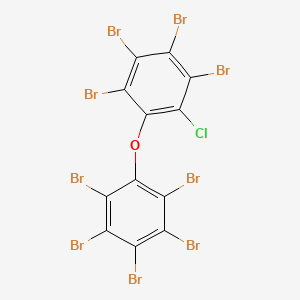

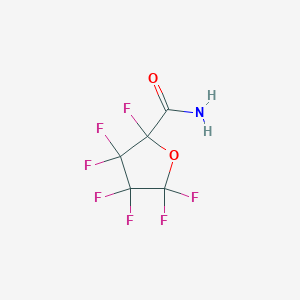
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
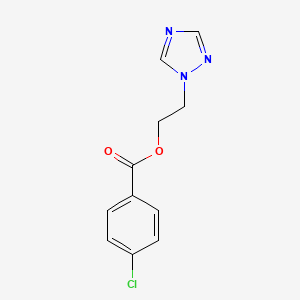
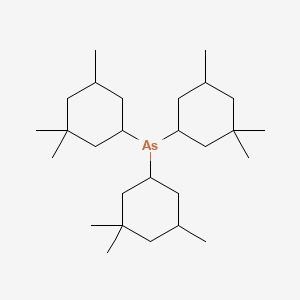
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
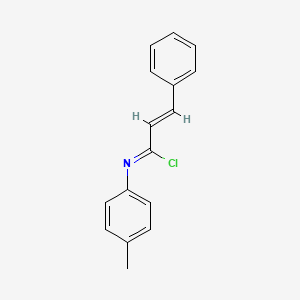
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
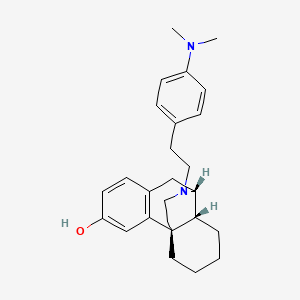
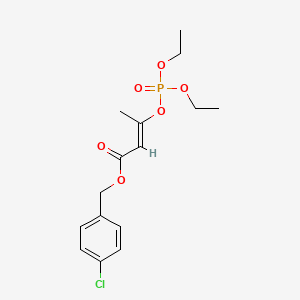
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)


